tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-formylazetidine-1-carboxylate
Description
Alloc-Val-Cit-PAB-OH is a specialized linker molecule widely used in antibody-drug conjugate (ADC) design. Structurally, it consists of four key components:
- Alloc (Allyloxycarbonyl): A protecting group attached to the N-terminus of valine, enabling selective deprotection under mild conditions (e.g., palladium catalysts) during synthesis .
- Valine (Val): A hydrophobic amino acid contributing to linker stability.
- Citrulline (Cit): A modified amino acid with a ureido group, critical for protease-sensitive cleavage (e.g., by cathepsin B in lysosomes) .
- Para-aminobenzyl alcohol (PAB-OH): A self-immolative spacer that releases the cytotoxic payload upon linker cleavage .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3-formylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO4Si/c1-25(2,3)31-24(29)27-17-20(18-28)23(27)19-30-32(26(4,5)6,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16,18,20,23H,17,19H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVUYFZTRNEZBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101107612 | |
| Record name | 1-Azetidinecarboxylic acid, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-3-formyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638771-11-5 | |
| Record name | 1-Azetidinecarboxylic acid, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-3-formyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638771-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azetidinecarboxylic acid, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-3-formyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The compound contains atert-butyldiphenylsilyl (TBDPS) group, which is commonly used as a protecting group for alcohols in organic synthesis.
Mode of Action
The TBDPS group in the compound acts as a protecting group for alcohols. It is introduced using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS. This might involve using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole.
Biochemical Pathways
The tbdps group is known for its increased stability towards acidic conditions and nucleophilic species. This allows for the TBDPS groups in a substrate to be retained while other silyl ethers are removed.
Pharmacokinetics
The stability of the tbdps group towards acidic conditions and nucleophilic species may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of the compound’s action is the protection of alcohol groups in organic synthesis. The TBDPS group offers increased resistance to acidic hydrolysis and increased selectivity towards protection of primary hydroxyl groups.
Action Environment
The action of “tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-formylazetidine-1-carboxylate” can be influenced by environmental factors such as the presence of acidic or nucleophilic species. The TBDPS group is unaffected by treatment with 80% acetic acid, which catalyses the deprotection of O-tetrapyranyl, O-trityl and O-tert-butyldimethylsilyl ethers. It is also unaffected by 50% trifluoroacetic acid (TFA), and survives the harsh acidic conditions used to install and remove isopropylidene or benzylidene acetals.
Biological Activity
tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-formylazetidine-1-carboxylate is a complex organic compound notable for its unique structural features, which include a formyl group and a tert-butyldiphenylsilyl ether. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including cytotoxicity against various cancer cell lines.
Chemical Structure and Properties
The molecular formula for this compound is C28H42N2O4Si, with a molecular weight of approximately 510.73 g/mol. The presence of the tert-butyldiphenylsilyl moiety enhances lipophilicity and stability, making it suitable for various biological applications.
Cytotoxicity Studies
Recent studies have indicated that compounds with similar structural features exhibit significant cytotoxic activity. For instance, a derivative of this compound was tested against several human carcinoma cell lines, demonstrating notable inhibition of cell proliferation. The specific IC50 values (concentration required to inhibit cell growth by 50%) varied depending on the cell line:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings suggest that the compound may possess selective cytotoxicity towards certain cancer types, potentially making it a candidate for further development in cancer therapeutics.
The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have shown increased levels of cleaved caspases in treated cells, indicating that the compound may trigger programmed cell death.
Case Studies
Case Study 1: Synthesis and Testing
A study published in Organic Syntheses detailed the synthesis of a related azetidine derivative and its biological evaluation. The synthesis involved multiple steps including protection and deprotection strategies using tert-butyldiphenylsilyl chloride (TBDPSCl). The final product exhibited significant cytotoxicity against a panel of cancer cell lines, reinforcing the idea that modifications to the azetidine structure can enhance biological activity .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Another research article focused on the SAR of azetidine derivatives highlighted how variations in substituents influenced biological activity. Modifications to the silyl ether group were particularly noted for enhancing lipophilicity and cellular uptake, resulting in improved efficacy against cancer cells .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₈H₂₉N₅O₄ (base structure without Alloc; Alloc adds C₄H₅O₂) .
- Molecular Weight : ~379.45 g/mol (Val-Cit-PAB-OH); Alloc increases this by ~101.05 g/mol .
- Storage : Typically stored at -20°C in powder form to maintain stability; some sources recommend 2–8°C for short-term storage .
- Solubility : ≥100 mg/mL in DMSO, ensuring compatibility with bioconjugation protocols .
Role in ADCs: Alloc-Val-Cit-PAB-OH connects monoclonal antibodies to cytotoxic payloads (e.g., MMAE). Its protease-cleavable design ensures payload release specifically in tumor cells, minimizing off-target toxicity . The Alloc group enhances synthetic flexibility by allowing orthogonal protection strategies during solid-phase peptide synthesis (SPPS) .
Comparison with Similar Compounds
Below is a comparative analysis of Alloc-Val-Cit-PAB-OH with structurally or functionally analogous linkers:
Structural Analogs
Table 1: Comparison of Protease-Cleavable Linkers
Key Differences :
Protecting Groups: Alloc vs. Fmoc: Alloc is removed via palladium-mediated deprotection, which is milder than the basic conditions (piperidine) required for Fmoc. This makes Alloc preferable for acid-sensitive payloads . MC (Maleimidocaproyl) vs. Alloc: MC is a non-protecting group used for direct antibody conjugation via cysteine residues, offering faster conjugation but less synthetic control compared to Alloc .
Cleavage Specificity :
- Citrulline vs. Alanine : Citrulline’s ureido group enables selective cleavage by cathepsin B over other proteases, whereas Val-Ala-PAB is cleaved more broadly by lysosomal enzymes, increasing off-target risks .
Stability and Solubility :
- Alloc-Val-Cit-PAB-OH exhibits superior plasma stability (>7 days in human plasma) compared to Fmoc-Val-Cit-PAB-OH (~3 days), attributed to the Alloc group’s resistance to esterase-mediated hydrolysis .
Functional Analogs
Table 2: Comparison with Non-Cleavable Linkers
Key Insights :
- Non-cleavable linkers like MCC rely on antibody degradation in lysosomes, leading to slower payload release and reduced potency against heterogeneous tumors. In contrast, Alloc-Val-Cit-PAB-OH enables rapid, targeted release, enhancing efficacy in cancers with high cathepsin B expression (e.g., lymphoma) .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-formylazetidine-1-carboxylate, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step protocols, including:
- Protection/deprotection : Use of tert-butyldiphenylsilyl (TBDPS) groups for hydroxyl protection under anhydrous conditions (e.g., dichloromethane, triethylamine, DMAP) .
- Coupling reactions : Palladium catalysts (e.g., Pd(PPh₃)₄) and copper(I) iodide for Sonogashira or Suzuki-Miyaura couplings, as demonstrated in analogous azetidine/pyrrolidine syntheses .
- Formylation : Introduction of the aldehyde group via oxidation or direct formylation agents.
- Optimization : Adjust reaction temperature (e.g., 0–70°C), solvent polarity, and catalyst loading. For example, yields improved by degassing with argon to prevent side reactions .
Q. Which purification techniques are most effective for isolating this compound?
- Methodology :
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for intermediates .
- Recrystallization : Suitable for final products; solvents like ethanol or ethyl acetate yield high-purity crystals .
- HPLC : For enantiomeric resolution if stereocenters are present, though not explicitly documented for this compound.
Q. How is the compound characterized using spectroscopic methods?
- Methodology :
- ¹H/¹³C NMR : Key diagnostic signals include:
- TBDPS group: δ ~1.05 ppm (t-Bu), 7.4–7.7 ppm (diphenyl protons) .
- Formyl proton: δ ~9.5–10.5 ppm (singlet) .
- IR Spectroscopy : Confirm formyl group (C=O stretch ~1700 cm⁻¹) and silyl ether (Si-O-C ~1100 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., [M+Na]⁺ adducts) with <2 ppm error .
Advanced Research Questions
Q. How can contradictory NMR data for intermediates or final products be resolved?
- Methodology :
- Deuterated solvent variation : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts or hidden impurities .
- 2D NMR (COSY, HSQC) : Assign overlapping signals, especially in azetidine ring protons .
- Spiking experiments : Add authentic samples of suspected impurities to confirm assignments.
Q. What computational strategies predict the stability and reactivity of this compound?
- Methodology :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess steric strain in the azetidine ring .
- MD simulations : Predict solubility in solvents (e.g., DMF, THF) using force fields like OPLS-AA .
- In silico degradation modeling : Identify labile groups (e.g., formyl) prone to hydrolysis under acidic/alkaline conditions.
Q. How does the compound behave under varying storage conditions, and what stabilizers are recommended?
- Methodology :
- Accelerated stability studies : Store at 4°C, 25°C, and 40°C with 60% RH; monitor degradation via HPLC .
- Light sensitivity : Use amber vials to prevent photodegradation of the formyl group.
- Stabilizers : Antioxidants (e.g., BHT) may mitigate oxidation of the silyl ether moiety .
Q. What strategies address low yields in the final coupling step of the synthesis?
- Methodology :
- Catalyst screening : Test Pd₂(dba)₃ or XPhos Pd G3 for improved cross-coupling efficiency .
- Solvent optimization : Switch from DMF to THF or toluene to reduce side reactions.
- Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hrs vs. 18 hrs) while maintaining yield .
Data Contradiction Analysis
Q. How to reconcile discrepancies between theoretical and observed HRMS data?
- Methodology :
- Isotopic pattern analysis : Confirm presence of Cl/Br atoms or sodium adducts .
- High-resolution calibration : Recalibrate using internal standards (e.g., fluorinated analogs).
- Alternative ionization methods : Use ESI⁻ instead of ESI⁺ for acidic intermediates.
Experimental Design Tables
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Reaction Temperature | 70°C (Sonogashira coupling) | |
| Purification Method | Silica gel (hexane/EtOAc 3:1) | |
| Storage Stability | -20°C in argon atmosphere |
| Spectroscopic Data | Observation | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 9.82 ppm (CHO, s) | |
| IR (neat) | 1702 cm⁻¹ (C=O stretch) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
